4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Overview
Description
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be achieved through polymer-assisted solution-phase synthesis. This method involves the use of salicylic aldehydes, α-bromo acetic acid esters, and primary amines as building blocks. The reaction proceeds in a straightforward manner, and the use of polymer-bound reagents and scavengers simplifies the workup process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the polymer-assisted solution-phase synthesis provides a scalable approach that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.
Scientific Research Applications
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
1,4-Benzoxazepine: Another heterocyclic compound with a similar structure but different chemical properties.
1,4-Benzodiazepine: Known for its use in pharmaceuticals, particularly as anxiolytics and sedatives.
1,4-Benzothiazepine: Used in medicinal chemistry for its cardiovascular effects.
Uniqueness: 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
4,5-dihydro-1,4-benzoxazepin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDEGAIDVFUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358857 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34844-80-9 | |
Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research paper for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones?
A1: The research paper highlights a novel approach for synthesizing 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones using a polymer-assisted solution-phase (PASP) synthesis method. [] This method offers several advantages over traditional synthetic routes. Firstly, it utilizes readily available starting materials like salicylic aldehydes, α-bromo acetic acid esters, and primary amines. [] Secondly, the use of polymer-bound reagents and scavengers greatly simplifies the purification process, eliminating the need for tedious chromatographic separations. [] Lastly, the PASP method avoids the use of protecting groups, further streamlining the synthesis and improving overall yield. [] This efficient and versatile approach facilitates the creation of diverse 4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, expanding opportunities for discovering novel compounds with potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.